molecular formula C8H6BrFN2 B1529795 5-bromo-6-fluoro-1-methyl-1H-indazole CAS No. 1185767-06-9

5-bromo-6-fluoro-1-methyl-1H-indazole

Katalognummer: B1529795
CAS-Nummer: 1185767-06-9
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: LILHEKOPCWVHAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring system. This compound is part of the indazole family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the halogenation reactions. These reactions typically require specific ligands and solvents to achieve high yields.

  • Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines are used to form the indazole ring. This method often involves the use of reducing agents like sodium borohydride or hydrogen gas.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent. It is a solvent-free approach that is gaining popularity due to its environmental benefits.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may have different biological activities.

  • Substitution: Substitution reactions, particularly halogenation, are common with this compound due to the presence of reactive halogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Halogenating agents like bromine, fluorine, and iodine are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced indazoles with different functional groups.

  • Substitution Products: Other halogenated indazoles with different halogen atoms.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.

  • Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 5-bromo-6-fluoro-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-6-fluoro-1-methyl-1H-indazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other halogenated indazoles, such as 5-chloro-6-fluoro-1-methyl-1H-indazole and 5-bromo-6-chloro-1-methyl-1H-indazole.

  • Uniqueness: The presence of both bromine and fluorine atoms on the indazole ring gives this compound distinct chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. Below is a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of bromine and fluorine atoms on its indazole ring system. This structural configuration contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets: The compound may bind to enzymes and receptors, influencing cellular pathways related to growth, apoptosis, and immune responses.
  • Pathways Involved: It modulates signaling pathways that are critical for cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
Hep-G23.32Induces apoptosis via Bcl-2/Bax modulation
K56210.0Alters cell cycle distribution

In a study evaluating the compound's effect on Hep-G2 cells, it was found to induce apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) . The compound also demonstrated efficacy in altering the cell cycle distribution, promoting G0/G1 phase arrest .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several studies have highlighted the compound's therapeutic potential:

  • Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antitumor activity against different cancer cell lines. The results indicated that modifications at the C-5 position significantly influenced the anticancer efficacy, with this compound showing superior activity against Hep-G2 cells compared to other derivatives .
  • Apoptosis Induction in K562 Cells : Treatment with varying concentrations of this compound led to increased apoptosis rates in K562 cells, demonstrating its potential as a therapeutic agent in leukemia .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. SAR studies indicate that the presence of halogen substituents enhances the compound's binding affinity to target proteins, thereby increasing its potency against cancer cells .

Eigenschaften

IUPAC Name

5-bromo-6-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHEKOPCWVHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-6-fluoro-1H-indazole (4 g, 18.60 mmol) in DMF (20 ml) was added potassium 2-methylpropan-2-olate (2.087 g, 18.60 mmol). The resulting mixture was stirred for 40 min. CH3I (3.17 g, 22.32 mmol) was added dropwise. After stirring overnight, the reaction mixture was quenched with NH4Cl(aq), extracted with EtOAc, washed with NH4Cl(aq), dried over Na2SO4, filtered and concentrated in vacuo to give crude product. The crude product was purified with silica gel column chromatography with gradient Hexanes:EA to give light yellow solid 5-bromo-6-fluoro-1-methyl-1H-indazole (1.86 g, 42%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.087 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of NaH (8.84 g, 221 mmol) in THF (50 mL) was added dropwise a solution of 5-bromo-6-fluoro-1H-indazole (CAS 105391-70-6, 44.1 g, 201 mmol) in THF (200 mL) at 5° C. After 15 min at 5° C., Mel (31.7 mL, 221 mmol) was added at 5° C. and the RM was stirred between 0° C. and 5° C. for 1.5 h. The reaction was quenched with 0.5 M HCl and extracted with EtOAc. The organic phases were combined, washed with brine, dried over Na2SO4 and evaporated under vacuo. The 2 isomers formed were separated by MPLC with heptane and EtOAc to afford the title compound as a yellow solid (tR 5.07 min (conditions 1), NMR in DMSO-d6: 8.14 (d, 1H); 8.04 (s, 1H); 7.79 (d, 1H); 4.00 (s, 3H)).
Name
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-bromo-6-fluoro-1-methyl-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.